Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride
Description
Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Properties
IUPAC Name |
methyl 6-amino-1H-benzimidazole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8;/h2-4H,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEMMSDGTWGCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the reaction of 2-aminobenzimidazole with methyl chloroformate under basic conditions to form the desired product. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts, such as nickel, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
Antimicrobial Activity
Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride has demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. The benzoimidazole core is particularly effective in targeting microbial cell processes.
Anti-inflammatory and Analgesic Effects
Research has shown that this compound possesses anti-inflammatory and analgesic properties. It can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Antitubercular Activity
The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting the growth of this pathogen. This application is crucial given the global burden of tuberculosis.
Proton Conduction Research
The compound's ability to conduct protons makes it relevant in the study of proton-conducting materials, which are essential for fuel cells and other energy applications. Its structural properties allow it to facilitate proton transfer, which is vital in various electrochemical processes.
Thrombosis and Embolism Treatment
Recent patents have highlighted the compound's potential in preventing and treating thrombosis and embolism-related diseases. It acts as an inhibitor of Factor XIa, a key player in the coagulation cascade, suggesting its use in developing anticoagulant therapies .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include the inhibition of DNA synthesis and disruption of cellular processes .
Comparison with Similar Compounds
- Methyl 1H-benzo[d]imidazole-2-carboxylate
- Methyl 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxylate
- 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
Comparison: Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency in biological assays and greater stability under various conditions .
Biological Activity
Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on various studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 215.63 g/mol
This compound features a benzimidazole ring, which is a common scaffold in pharmacologically active compounds.
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties.
- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Case Studies :
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| 1 | S. aureus | 12.5 |
| 2 | E. coli | 25 |
| 3 | P. aeruginosa | 50 |
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer potential.
- Mechanism of Action : They are believed to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
- Research Findings :
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Methyl derivative | MDA-MB-231 | 15 |
| Methyl derivative | A549 | 20 |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor.
- Acrosin Inhibitory Activity : A related study found that methyl-substituted benzimidazoles exhibited acrosin inhibitory activities with IC50 values significantly lower than traditional inhibitors .
| Compound | Enzyme Target | IC50 (M) |
|---|---|---|
| Compound A | Acrosin | 6.3 × 10⁻⁵ |
Pharmacokinetics
This compound is characterized by good solubility and bioavailability, which are crucial for its therapeutic efficacy. Studies suggest that its pharmacokinetic profile allows for effective absorption and distribution in biological systems .
Q & A
Q. What are the established synthetic routes for Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride?
The compound is typically synthesized via cyclization reactions. A common method involves reacting 5-amino-1H-benzo[d]imidazole-2-carboxylic acid with methanol in the presence of a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) to form the methyl ester. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. For example:
- Step 1 : Esterification using POCl₃ in methanol under reflux (80–90°C, 4–6 hours).
- Step 2 : Salt formation via HCl gas bubbling in anhydrous ethanol .
Key Considerations : Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and purify via recrystallization from ethanol/water (yield: ~70–85%) .
Q. How can purity and structural integrity be validated during synthesis?
- Purity : Use HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for most studies .
- Structural Confirmation : Employ H/C NMR (DMSO-d₆, δ 7.8–8.2 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons) and HRMS (ESI+ mode, [M+H]⁺ expected m/z: 236.09) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or salt dissociation. Mitigation steps include:
Q. How is X-ray crystallography applied to study its solid-state structure?
Single-crystal X-ray diffraction (SC-XRD) is performed using SHELX software for refinement. Key parameters:
- Crystal Growth : Diffuse ethanol vapor into a DMF solution of the compound.
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Refinement : SHELXL for hydrogen bonding and packing analysis (e.g., N–H···Cl interactions) .
Example Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Bond Length (C=O) | 1.21 Å |
Q. How to design pharmacological activity assays for this compound?
- Antimicrobial Testing : Use microdilution assays (MIC against S. aureus and E. coli) in Mueller-Hinton broth .
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
Note : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity artifacts.
Methodological Challenges and Optimization
Q. How to optimize reaction yields in large-scale synthesis?
- Catalyst Screening : Test alternatives to POCl₃ (e.g., DCC/DMAP for esterification) to reduce side reactions.
- Solvent Optimization : Replace methanol with ethanol or isopropanol to improve solubility .
- Scale-Up Protocol : Use flow chemistry for continuous HCl gas introduction, reducing batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
